4-Tyr-bombesin

描述

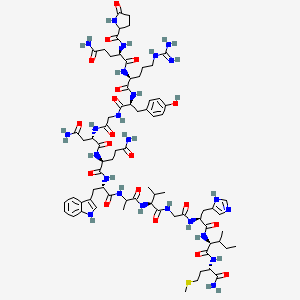

4-Tyr-bombesin is a synthetic peptide analog of bombesin, a tetradecapeptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. Bombesin and its analogs, including this compound, are known for their ability to bind to bombesin receptors, which are overexpressed in various types of cancer cells. This makes them valuable in both diagnostic and therapeutic applications, particularly in oncology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tyr-bombesin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).

Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product meets the required purity standards .

化学反应分析

Types of Reactions: 4-Tyr-bombesin can undergo various chemical reactions, including:

Oxidation: This can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products: The major products of these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .

科学研究应用

Molecular Imaging

Radiolabeled Bombesin Analogues

4-Tyr-bombesin can be radiolabeled with isotopes such as Indium-111 or Technetium-99m for imaging purposes. Studies have shown that radiolabeled bombesin analogues can effectively target GRP receptor-positive tumors.

- Case Study: In Vivo Imaging

A study demonstrated that [^111In-DTPA-Pro(1),Tyr(4)]bombesin exhibited high localization in GRP receptor-positive tissues. Dynamic gamma camera studies indicated rapid clearance from the bloodstream and significant tumor uptake, making it a promising candidate for SPECT imaging in clinical settings .

| Radiolabeled Compound | Tumor Uptake (%) | Clearance Rate (%) |

|---|---|---|

| [^111In-DTPA-Pro(1),Tyr(4)]bombesin | 13.0 (1 hr) | 35 (1 hr) |

| [^99mTc-Demobesin 1] | 5.2 (4 hr) | - |

Targeted Therapy

Therapeutic Applications

The therapeutic potential of this compound is being explored in targeted cancer therapy. Bombesin analogs can deliver cytotoxic agents directly to cancer cells expressing bombesin receptors.

- Case Study: Antagonist vs. Agonist

Research comparing the efficacy of bombesin receptor antagonists and agonists indicated that antagonists may provide superior targeting capabilities for GRP receptor-positive tumors. This shift in paradigm suggests that compounds like Demobesin 1 could be more effective than traditional agonists .

Peptide Receptor Radionuclide Therapy (PRRT)

Combination Therapies

Combining bombesin analogs with radionuclides for PRRT shows promise in treating neuroendocrine tumors. The ability of bombesin analogs to specifically bind to tumor receptors allows for targeted delivery of radiation.

- Case Study: Efficacy in Animal Models

In animal models bearing PC3 prostate cancer xenografts, the use of bombesin analogs resulted in significant tumor reduction compared to controls, demonstrating their potential as effective therapeutic agents .

Binding Affinity and Specificity of Bombesin Analogues

| Compound | IC50 (nM) | Specificity |

|---|---|---|

| [Tyr(4)]bombesin | 1.6 | High for GRP-R |

| [DTPA-Pro(1),Tyr(4)]bombesin | 8 | Moderate for GRP-R |

| [D-Phe(6),Leu(13)]bombesin | 11 | Low for GRP-R |

作用机制

4-Tyr-bombesin exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately influencing cell proliferation, differentiation, and other cellular responses .

相似化合物的比较

Gastrin-releasing peptide (GRP): Shares high similarity with bombesin and binds to the same receptors.

Neuromedin B: Another bombesin-like peptide with similar receptor binding properties.

Demobesin 1 and Demobesin 4: Synthetic bombesin analogs used in research and clinical applications.

Uniqueness of 4-Tyr-bombesin: this compound is unique due to its specific modifications, such as the inclusion of a tyrosine residue at the fourth position, which can enhance its binding affinity and stability. This makes it particularly useful in targeted imaging and therapy of bombesin receptor-positive tumors .

生物活性

4-Tyr-bombesin, a bombesin analog, is a peptide that has garnered attention for its biological activity, particularly in the context of cancer research and receptor targeting. This compound is known for its interactions with bombesin receptors, which are implicated in various physiological processes, including the regulation of gastric and pancreatic functions.

This compound primarily acts as an agonist at the gastrin-releasing peptide (GRP) receptors. It is involved in stimulating cellular responses such as calcium mobilization and amylase release from pancreatic acini. The biological activity of this peptide can be significantly affected by its structural modifications and the conditions under which it is studied.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively stimulate amylase release in rat pancreatic acini. For instance, oxidized forms of bombesin were shown to lose this activity, indicating that the biological function is sensitive to oxidative conditions .

Table 1: Biological Activity of this compound in Various Studies

In Vivo Studies

In vivo experiments have illustrated the utility of this compound in tumor targeting. For example, studies involving mice bearing tumors showed that this compound could be used as a radiolabeled agent for imaging purposes. The compound demonstrated significant uptake in tumors compared to surrounding tissues, suggesting its potential for targeted cancer therapies .

Case Study: Tumor Targeting with Radiolabeled this compound

- Objective : To evaluate the tumor-targeting capabilities of 64Cu-labeled this compound.

- Methodology : Mice were injected with 64Cu-labeled bombesin and imaged using PET scans at various time intervals.

- Results : The study found that tumor uptake increased over time, with significant differences observed when compared to control groups receiving no bombesin .

Comparative Studies

Comparative analyses have been conducted between different bombesin analogs, such as Demobesin 1 and Demobesin 4. These studies indicate that receptor antagonists may provide superior targeting capabilities compared to agonists like this compound. This shift in paradigm highlights the need for further exploration into the therapeutic applications of bombesin analogs .

属性

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108N24O19S/c1-7-37(4)61(73(117)91-45(62(78)106)24-26-118-6)98-71(115)52(29-41-32-81-35-86-41)89-59(105)34-85-72(116)60(36(2)3)97-63(107)38(5)87-69(113)51(28-40-31-83-44-12-9-8-11-43(40)44)96-68(112)49(19-22-55(76)101)94-70(114)53(30-56(77)102)90-58(104)33-84-64(108)50(27-39-14-16-42(99)17-15-39)95-65(109)46(13-10-25-82-74(79)80)92-67(111)48(18-21-54(75)100)93-66(110)47-20-23-57(103)88-47/h8-9,11-12,14-17,31-32,35-38,45-53,60-61,83,99H,7,10,13,18-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,116)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,117)(H,92,111)(H,93,110)(H,94,114)(H,95,109)(H,96,112)(H,97,107)(H,98,115)(H4,79,80,82)/t37?,38?,45-,46-,47?,48+,49-,50-,51-,52-,53-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDKYGYVKJQGBR-MMJACTKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108N24O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1669.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67338-70-9 | |

| Record name | Bombesin, tyr(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067338709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。